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Compound of Interest

Compound Name: (R)-Crinecerfont

Cat. No.: B1669616 Get Quote

A comprehensive overview of the discovery, synthesis, and preclinical/clinical evaluation of

Crinecerfont (NBI-74788), a first-in-class corticotropin-releasing factor type 1 (CRF1) receptor

antagonist for the treatment of congenital adrenal hyperplasia (CAH).

Introduction
Congenital adrenal hyperplasia (CAH) is a group of autosomal recessive disorders

characterized by impaired cortisol synthesis, which leads to a compensatory increase in

adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[1] This chronic

overstimulation of the adrenal cortex results in adrenal hyperplasia and excessive production of

adrenal androgens. The mainstay of CAH treatment for decades has been lifelong

glucocorticoid replacement therapy. However, the supraphysiologic doses often required to

suppress adrenal androgen production can lead to significant long-term side effects, including

metabolic complications, reduced bone density, and growth impairment.[2]

Crinecerfont (formerly known as NBI-74788 and SSR-125543) is a novel, orally active, non-

peptide small molecule that acts as a selective antagonist of the corticotropin-releasing factor

type 1 (CRF1) receptor.[3][4] By blocking the action of CRF on the pituitary, Crinecerfont

reduces ACTH secretion, thereby decreasing the overproduction of adrenal androgens.[5] This

targeted mechanism of action offers the potential to control androgen excess while allowing for

a reduction in the daily glucocorticoid dose to more physiologic levels, thus mitigating the

adverse effects of chronic high-dose steroid therapy.[2] Recently approved by the FDA under
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the brand name Crenessity™, Crinecerfont represents a significant advancement in the

management of classic CAH.[6]

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical

and clinical evaluation of Crinecerfont for research purposes. It is intended for researchers,

scientists, and drug development professionals working in the fields of endocrinology, medicinal

chemistry, and pharmacology.

Chemical Properties and Synthesis
Crinecerfont is chemically described as 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-

cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine.[7][8]

Table 1: Chemical and Physical Properties of Crinecerfont

Property Value

IUPAC Name

4-(2-chloro-4-methoxy-5-methylphenyl)-N-

[(1S)-2-cyclopropyl-1-(3-fluoro-4-

methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-

thiazol-2-amine[7][8]

Chemical Formula C₂₇H₂₈ClFN₂OS[6][9]

Molecular Weight 483.04 g/mol [3][6]

CAS Number 752253-39-7[3][5]

Appearance (Not specified in provided results)

Solubility (Not specified in provided results)

Storage
Stock solutions can be stored at -20°C for one

month or -80°C for up to six months.[10]

Synthesis of Crinecerfont
The synthesis of Crinecerfont involves the construction of a substituted 2-aminothiazole core,

followed by functionalization. While a detailed, step-by-step protocol for research purposes is

not publicly available in a single document, a plausible synthetic route can be constructed
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based on general methods for the synthesis of 2-aminothiazole derivatives and information

from patents. The Hantzsch thiazole synthesis is a classical and widely used method for

creating the thiazole ring.[11]

A general, conceptual workflow for the synthesis is outlined below. This is a representative

scheme and may not reflect the exact process used in industrial manufacturing.

Starting Materials Core Synthesis (Hantzsch Reaction) Functionalization Final Product

Substituted Acetophenone α-Haloketone FormationHalogenation

Thiourea

Cyclocondensation 2-Aminothiazole Core N-Alkylation with
(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine N-Propargylation Crinecerfont

Purification

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of Crinecerfont.

Mechanism of Action and Signaling Pathway
Crinecerfont is a selective antagonist of the CRF1 receptor. In CAH, the deficiency in cortisol

production leads to a lack of negative feedback on the hypothalamus and pituitary, resulting in

excessive secretion of corticotropin-releasing factor (CRF) and subsequently ACTH.[1] ACTH

stimulates the adrenal glands to produce androgens. Crinecerfont competitively binds to CRF1

receptors on the anterior pituitary corticotropes, blocking the action of endogenous CRF.[5] This

antagonism directly reduces the synthesis and release of ACTH, leading to a decrease in

adrenal androgen production.[12]
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Caption: Mechanism of action of Crinecerfont in the HPA axis.
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Experimental Protocols
In Vitro Assays
1. CRF1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of Crinecerfont to the CRF1 receptor.

Objective: To determine the inhibitory constant (Ki) of Crinecerfont for the CRF1 receptor.

Materials:

Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g.,

CHO-K1 or HEK293 cells).[13][14]

Radioligand: [³H]-Urocortin or [¹²⁵I]-Tyr⁰-sauvagine.[14][15]

Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g.,

unlabeled CRF).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[16]

Crinecerfont at various concentrations.

96-well plates.

Scintillation counter or gamma counter.

Protocol:

In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer

(for total binding), non-specific binding control, or varying concentrations of Crinecerfont.

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).[16]

Terminate the binding reaction by rapid filtration through a glass fiber filter plate to

separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer.

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

Calculate the specific binding at each concentration of Crinecerfont and determine the IC₅₀

value (the concentration of Crinecerfont that inhibits 50% of specific radioligand binding).

Calculate the Ki value using the Cheng-Prusoff equation.

2. CRF1 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of Crinecerfont to antagonize CRF-induced cyclic adenosine

monophosphate (cAMP) production, a downstream signaling event of CRF1 receptor

activation.[17][18]

Objective: To determine the functional potency (IC₅₀) of Crinecerfont in inhibiting CRF1

receptor signaling.

Materials:

Whole cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).

[17][19]

CRF receptor agonist (e.g., ovine CRF).[18]

Crinecerfont at various concentrations.

Cell culture medium and stimulation buffer.

cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™-based).[17][19]

Protocol:

Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere.

Pre-incubate the cells with varying concentrations of Crinecerfont for a specified time.
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Stimulate the cells with a fixed concentration of a CRF agonist (e.g., EC₈₀ concentration of

ovine CRF) for a defined period (e.g., 30 minutes at 37°C).[17]

Lyse the cells (if required by the detection kit) and measure the intracellular cAMP levels

using the chosen detection method.

Generate a dose-response curve and calculate the IC₅₀ value for Crinecerfont's inhibition

of agonist-stimulated cAMP production.

In Vivo Animal Models
Humanized mouse models of CAH have been developed and are valuable tools for preclinical

evaluation of novel therapies like Crinecerfont.[4][7] These models often involve replacing the

murine Cyp21a1 gene with the human CYP21A2 gene carrying a disease-causing mutation.

[20]

Efficacy Study in a CAH Mouse Model

Objective: To evaluate the efficacy of Crinecerfont in reducing adrenal androgens and

allowing for glucocorticoid dose reduction in a CAH mouse model.

Animal Model: Humanized CAH mouse model (e.g., carrying a CYP21A2 mutation).[4]

Experimental Groups:

Vehicle control + standard glucocorticoid dose.

Crinecerfont + standard glucocorticoid dose.

Crinecerfont + reduced glucocorticoid dose.

Protocol:

Acclimate the CAH mice to the housing conditions.

Administer Crinecerfont or vehicle orally at the specified doses and frequency.
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Administer glucocorticoids (e.g., hydrocortisone) via an appropriate route (e.g., in drinking

water or subcutaneous pellets).

Monitor animal health, body weight, and food/water intake daily.

Collect blood samples at baseline and at various time points throughout the study for

hormone analysis.

At the end of the study, euthanize the animals and collect adrenal glands for weight and

histological analysis.

Measure plasma concentrations of ACTH, 17-hydroxyprogesterone (17-OHP), and

androstenedione using methods like LC-MS/MS.

Analyze the data to compare hormone levels and adrenal gland morphology between the

different treatment groups.

Clinical Trial Protocol (Illustrative)
The clinical development of Crinecerfont involved Phase II and Phase III trials in both adult and

pediatric populations with classic CAH.[2][21] The following is a generalized protocol based on

the design of these studies.
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Endpoint Assessment

Screening Period
(Inclusion/Exclusion Criteria)

Randomization (2:1)
Crinecerfont vs. Placebo

Stable Glucocorticoid Period
(e.g., 4 weeks)

Glucocorticoid Titration Period
(e.g., 20-24 weeks)

Primary Endpoint:
Change in Androstenedione (Week 4) or

% GC Dose Reduction (Week 24/28)
Follow-up Period

Secondary Endpoints:
Change in 17-OHP, ACTH

Safety and Tolerability
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Caption: Generalized workflow of a Phase III clinical trial for Crinecerfont.

Measurement of Adrenal Hormones in Clinical Trials

Objective: To assess the effect of Crinecerfont on key adrenal hormones.

Hormones Measured: ACTH, 17-OHP, androstenedione, and testosterone.[22]

Methodology:

Sample Collection: Blood samples are typically collected in the morning before the daily

glucocorticoid dose.[23] For more detailed pharmacokinetic and pharmacodynamic

assessments, 24-hour serial sampling may be performed.[22]
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Assay Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the

gold standard for accurate measurement of steroid hormones.[24] Immunoassays are also

used, particularly for screening.

ACTH Measurement: Due to its instability, blood for ACTH measurement should be

collected in pre-chilled EDTA tubes, immediately placed on ice, and centrifuged in a

refrigerated centrifuge. The plasma should be frozen promptly.

ACTH Stimulation Test: A cosyntropin (synthetic ACTH) stimulation test can be used to

assess adrenal reserve. Baseline blood samples are drawn, followed by administration of

cosyntropin (e.g., 250 µg IV or IM). Blood samples are then collected at 30 and 60 minutes

to measure cortisol and 17-OHP levels.[25]

Summary of Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of

Crinecerfont.

Table 2: Preclinical Pharmacological Data

Parameter Value Reference

CRF1 Receptor Binding Affinity

(pKi)
8.73 - 9.08 [26]

CRF-induced cAMP Synthesis

Inhibition (IC₅₀)
3.0 ± 0.4 nM [26]

Table 3: Clinical Efficacy Data (Phase III CAHtalyst Studies)
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Endpoint Adult Study Pediatric Study Reference

Primary Endpoint

Change in

Androstenedione at

Week 4

-299 ng/dL

(Crinecerfont) vs.

+45.5 ng/dL (Placebo)

-197 ng/dL

(Crinecerfont) vs. +71

ng/dL (Placebo)

[27][28]

Key Secondary

Endpoint

Percent Change in

Glucocorticoid Dose

at Week 24/28

-27.3% (Crinecerfont)

vs. -10.3% (Placebo)

-18.0% (Crinecerfont)

vs. +5.6% (Placebo)
[27][28]

Patients Achieving

Physiologic GC Dose

62.7% (Crinecerfont)

vs. 17.5% (Placebo)

Not explicitly reported

in the same format
[2]

Table 4: Pharmacokinetic Properties in Humans

Parameter Value Reference

Protein Binding ≥99.9% [29]

Metabolism

Primarily by CYP3A4, to a

lesser extent by CYP2B6, with

minor contributions from

CYP2C8 and CYP2C19.

[29]

Elimination

Approximately 47.3%

recovered in feces (2.7% as

unchanged drug) and 2% in

urine.

[29]

Effective Half-life Approximately 14 hours [29]

Apparent Clearance 3.5 L/h [29]

Conclusion
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Crinecerfont represents a targeted therapeutic approach for the management of congenital

adrenal hyperplasia. Its discovery and development have been guided by a deep

understanding of the pathophysiology of CAH and the role of the CRF1 receptor in the HPA

axis. The synthesis of this complex small molecule has been achieved through advanced

medicinal chemistry efforts. Preclinical and clinical studies have demonstrated its efficacy in

reducing adrenal androgen levels and enabling a reduction in glucocorticoid dosage, offering a

promising new treatment paradigm for patients with CAH. This technical guide provides a

foundational resource for researchers and scientists interested in furthering the understanding

and application of Crinecerfont and other CRF1 receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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